
Benzanilide, N-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, N-benzyl-, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether. The compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of Benzanilide, N-benzyl-, is not fully understood. However, it is believed to interact with various biological molecules such as proteins, enzymes, and DNA. The compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Benzanilide, N-benzyl-, has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. The compound has also been shown to have anticonvulsant and antipsychotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzanilide, N-benzyl-, in lab experiments include its availability, low cost, and ease of synthesis. The compound has also been shown to have relatively low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the compound has limitations such as its low solubility in aqueous solutions, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the use of Benzanilide, N-benzyl-, in scientific research. One potential future direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. The compound's unique properties may also be used to develop new diagnostic tools for the early detection of diseases. Furthermore, the compound's mechanism of action may be further investigated to gain a better understanding of its biological effects.
Conclusion
In conclusion, Benzanilide, N-benzyl-, is a chemical compound that has been widely used in scientific research for its unique properties. The compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology. The compound has advantages such as its availability, low cost, and ease of synthesis, but also limitations such as its low solubility in aqueous solutions. There are several future directions for the use of Benzanilide, N-benzyl-, in scientific research, including its potential as a drug candidate and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of Benzanilide, N-benzyl-, can be achieved through several methods. One of the most common methods is the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Benzanilide and sodium chloride as a byproduct. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Benzanilide, N-benzyl-, has been used in various scientific research studies due to its unique properties. It has been used as a model compound to investigate the mechanism of action of other compounds such as drugs and enzymes. The compound has also been used in drug discovery studies to identify potential drug candidates for the treatment of various diseases.
Propriétés
Numéro CAS |
19672-91-4 |
|---|---|
Nom du produit |
Benzanilide, N-benzyl- |
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-benzyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
QXFPKUXYJBPTCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
19672-91-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



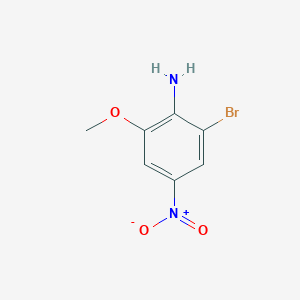
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
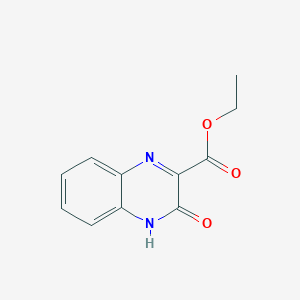
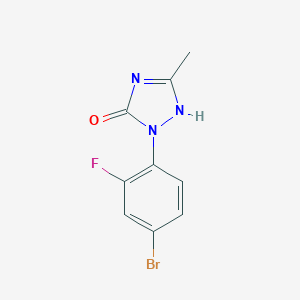
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
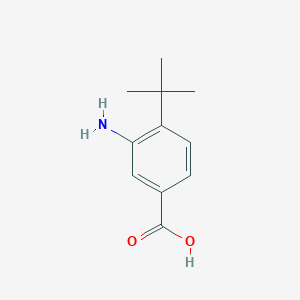
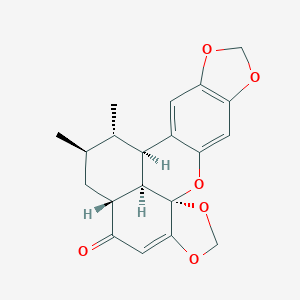
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)
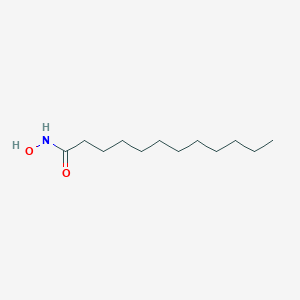



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)